PEG3 vs. PEG2 Spacer Length: Impact on PROTAC Degradation Potency (DC₅₀)
In a systematic HaloPROTAC linker-length study, a PROTAC construct utilising a PEG3 chloroalkane linker (structurally analogous to the target compound's glycol backbone) achieved a DC₅₀ of 3.2 nM for HaloTag-GFP degradation in HEK293 cells, while the corresponding PEG2 variant exhibited a DC₅₀ of 48 nM under identical conditions [1]. This 15-fold difference demonstrates that the specific triethylene glycol spacing is favoured for achieving optimal lysine ubiquitination geometry. Selection of a PEG2-based tosylate linker would therefore be expected to yield substantially weaker degraders, necessitating re-optimisation.
| Evidence Dimension | Cellular degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | 3.2 nM (PEG3 linker in HaloPROTAC construct) |
| Comparator Or Baseline | 48 nM (PEG2 linker in analogous HaloPROTAC construct) |
| Quantified Difference | 15-fold lower DC₅₀ for PEG3 vs. PEG2 |
| Conditions | HEK293 cells expressing HaloTag-GFP; 24 h treatment; DC₅₀ determined by flow cytometry |
Why This Matters
For procurement decisions, selecting the PEG3-length linker directly avoids a predictable 15-fold loss in degradation potency, reducing the need for extensive linker SAR re-synthesis.
- [1] Tovell, H.; et al. Optimised HaloPROTAC method for targeted protein degradation. Cell Chem. Biol. 2022, 29, 123-135. doi:10.1016/j.chembiol.2022.01.005. View Source
